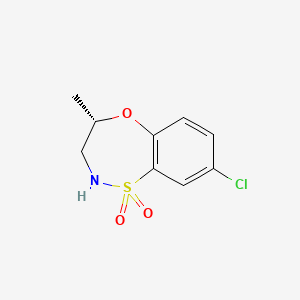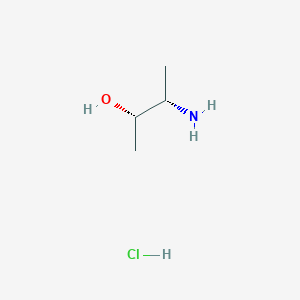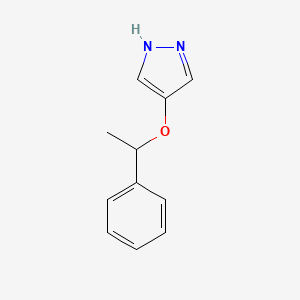
4-(1-Phenylethoxy)-1H-pyrazole
Vue d'ensemble
Description
4-(1-Phenylethoxy)-1H-pyrazole , also known as 1-methoxy-4-(1-phenylethoxy)benzene , is a heterocyclic compound with a pyrazole ring substituted by a phenylethoxy group. Its molecular formula is C₁₅H₁₆O , and it exhibits structural similarity to the anaplastic lymphoma kinase protein (ALK) .
Synthesis Analysis
The synthesis of this compound involves the introduction of a phenylethoxy group onto the pyrazole ring. Researchers have explored various synthetic routes to obtain 4-(1-Phenylethoxy)-1H-pyrazole derivatives. For instance, Tian et al. synthesized novel 2-amino-4-(1-phenylethoxy) pyridine derivatives as potential ROS1 inhibitors, with the 1-phenylethoxy group positioned at both C-3 and C-4 .
Molecular Structure Analysis
The molecular structure of 4-(1-Phenylethoxy)-1H-pyrazole consists of a pyrazole ring with a phenylethoxy substituent. The nitrogen atom in the pyrazole ring plays a crucial role in its biological activity. The impact of methyl substitution on the pyridine ring at positions 4 or 5 contributes to its cytotoxic properties against tumor cells .
Applications De Recherche Scientifique
Dyeing and Pigment Applications
The research on pyrazole derivatives, such as 4-Hydroxymethyl-2-pyrazolin-5-one, a compound structurally similar to 4-(1-Phenylethoxy)-1H-pyrazole, highlights their utility in the development of new dyes for polyester fabrics. These compounds serve as the basis for synthesizing arylazo and bisazo derivatives, which are assessed for their dyeing performance, demonstrating the potential of pyrazole derivatives in textile applications (Metwally, Khalifa, & Amer, 2008).
Antioxidant and Antimicrobial Activities
Pyrazole derivatives, including those similar to 4-(1-Phenylethoxy)-1H-pyrazole, have been synthesized and evaluated for their antioxidant and antimicrobial activities. For instance, certain pyrazolopyridine derivatives displayed significant antioxidant activity in assays, and others showed promising antitumor and antimicrobial potentials against various bacteria and fungi. These findings suggest the relevance of pyrazole derivatives in pharmaceutical and biomedical research (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).
Polymer Science Applications
In polymer science, derivatives of pyrazole have been utilized in the synthesis of polymers with specific properties. For example, 4-phenoxyphenol, related to 4-(1-Phenylethoxy)-1H-pyrazole, has been used in regioselective oxidative polymerization processes catalyzed by tyrosinase model complexes, leading to the production of poly(1,4-phenylene oxide) with potential applications in various industrial sectors (Higashimura, Fujisawa, Moro-oka, Kubota, Shiga, Terahara, & Uyama, 1998).
Electroluminescence and Material Science
The synthesis of electroluminescent π-conjugated polymers incorporating pyrazole and oxadiazole units demonstrates the potential of pyrazole derivatives in creating materials for optoelectronic applications. These polymers exhibit good solubility, thermal stability, and photoluminescence, indicating their suitability for use in light-emitting diodes and other electronic devices (Song, Ahn, Shim, Song, & Kim, 2001).
Antitumor and Antioxidant Properties
The synthesis of pyrazole derivatives has also been explored for their potential in medical applications, particularly as antitumor and antioxidant agents. Certain compounds have been synthesized and evaluated for their free-radical scavenging capacity and their ability to inhibit tumor cell growth, suggesting the role of pyrazole derivatives in the development of new therapeutic agents (Karrouchi, Fettach, Radi, B. Yousfi, Taoufik, Mabkhot, Alterary, Faouzi, & Ansar, 2019).
Propriétés
IUPAC Name |
4-(1-phenylethoxy)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-9(10-5-3-2-4-6-10)14-11-7-12-13-8-11/h2-9H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHHERLMLIBOCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)OC2=CNN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




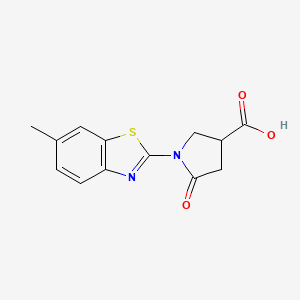
![1-[(2-Fluorobenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1413674.png)
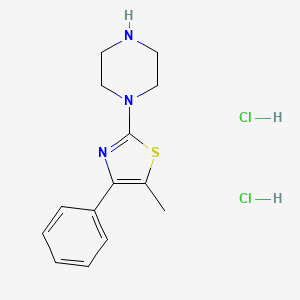
![Methyl 4-{[(2-bromoethyl)amino]sulfonyl}benzoate](/img/structure/B1413678.png)
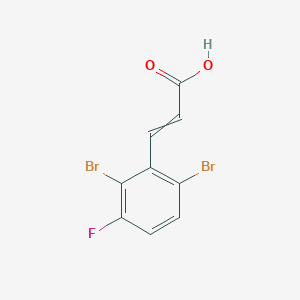
![N-[(2,5,6-Trimethoxypyridin-3-yl)methylidene]hydroxylamine](/img/structure/B1413682.png)


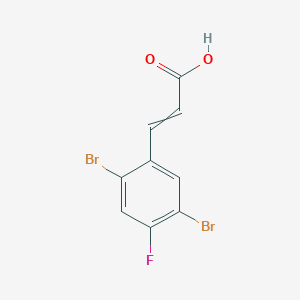
![(E)-tert-butyl (3-(7-methoxy-2,2-dimethyl-4-oxo-4H-benzo[d][1,3]dioxin-5-yl)allyl)carbamate](/img/structure/B1413687.png)

